4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-
Overview
Description
“4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of pyridinone, which is a class of compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves multicomponent reactions . For example, an efficient method for the synthesis of a highly substituted pyrrolidinone derivative (a class of compounds that includes pyridinones) involves a three-component one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde .Molecular Structure Analysis
The structure of the synthesized product is confirmed by various spectroscopic methods such as FTIR, 1H, and 13C NMR spectroscopy . The geometrical structure and intermolecular interactions are also analyzed using single crystal X-ray analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of aniline and diethyl acetylenedicarboxylate in ethanol . The reaction conditions and the choice of reactants can influence the properties of the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives can be influenced by the specific substituents present on the pyridinone ring . For instance, esters with heteroaromatic acid moieties were found to be less stable than benzoyl analogues .Scientific Research Applications
Structural Studies
Studies have shown that different substituents on the 4(1H)-pyridinone ring, such as 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4(1H)-pyridinone, can significantly influence the molecule's structural form. This has implications for the understanding of molecular geometry and electronic structure in various pyridinone derivatives (Xiao et al., 1993).
Crystallography and Spectroscopy
The crystallographic and spectroscopic properties of a series of 3-hydroxy-2-methyl-4(1H)-pyridinones, including those with various N-substituents, have been thoroughly studied. These findings contribute to the understanding of bond lengths, angles, and hydrogen bonding, critical for predicting the behavior of these compounds in different environments (Nelson et al., 1988).
Chemical Synthesis and Reactions
Several studies focus on the synthesis of 4(1H)-pyridinone derivatives, exploring novel routes and methodologies. This includes the efficient synthesis of functionalized 4H-pyrano(3,2-c)pyridines from 4-hydroxy-6-methyl-2-pyridone and a multi-component reaction catalyzed by L-proline to produce 3,3'-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives (Mekheimer et al., 1997); (Shi et al., 2008).
Coordination Chemistry
The coordination chemistry of 4(1H)-pyridinone derivatives, particularly their complexes with metals like aluminum, gallium, and indium, has been a subject of research. These studies help understand the ligand-metal interactions and the properties of these complexes in solution (Zhang et al., 1991).
Radiochemistry
In radiochemistry, 4(1H)-pyridinone derivatives have been explored for potential applications in renal imaging using technetium(IV)-99m labeled compounds. These studies investigate the biodistribution of these complexes and their potential as radiopharmaceuticals (Edwards et al., 1993).
Future Directions
properties
IUPAC Name |
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-7-9(13)8(12)3-4-10(7)5-6-11/h3-4,11,13H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUNHAYEJPIRIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C=CN1CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155060 | |
Record name | CP 102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)- | |
CAS RN |
126055-13-8 | |
Record name | CP 102 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126055138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP 102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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